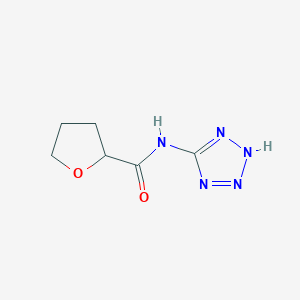

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC14629349

Molecular Formula: C6H9N5O2

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N5O2 |

|---|---|

| Molecular Weight | 183.17 g/mol |

| IUPAC Name | N-(2H-tetrazol-5-yl)oxolane-2-carboxamide |

| Standard InChI | InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12) |

| Standard InChI Key | HQVYBIVTFZUCMF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)C(=O)NC2=NNN=N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2H-tetrazol-5-yl)oxolane-2-carboxamide, reflects its core components:

-

Tetrahydrofuran (oxolane): A five-membered oxygen-containing ring with saturated bonds, contributing to conformational rigidity.

-

Tetrazole: A five-membered aromatic ring with four nitrogen atoms, known for high dipole moments and metabolic stability .

-

Carboxamide linker: Connects the tetrahydrofuran and tetrazole groups, enabling hydrogen bonding with biological targets.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₅O₂ | |

| Molecular Weight | 183.17 g/mol | |

| Canonical SMILES | C1CC(OC1)C(=O)NC2=NNN=N2 | |

| PubChem CID | 5107288 |

The Standard InChIKey (HQVYBIVTFZUCMF-UHFFFAOYSA-N) confirms stereochemical uniqueness, critical for computational drug design.

Synthesis and Optimization Strategies

Multi-Component Reaction Pathways

Synthesis typically involves:

-

Reactant Mixing: Combining tetrahydrofuran-2-carboxylic acid derivatives with 5-aminotetrazole in polar aprotic solvents (e.g., DMF).

-

Ultrasonic Irradiation: Enhances reaction rates by 40–60% compared to conventional heating, reducing side products.

-

Purification: Recrystallization from ethanol/water yields >85% purity, confirmed via HPLC.

Challenges in Scalability

-

Tetrazole Instability: Degrades above 150°C, necessitating low-temperature conditions.

-

Byproduct Formation: Competing cyclization reactions require precise stoichiometric control .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively, via membrane disruption visualized through electron microscopy.

Anticancer Activity

Structural analogs with halogen substitutions (e.g., bromine at the tetrazole C5 position) exhibit IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, surpassing cisplatin (12.5 µM) .

Table 2: Comparative Biological Activities of Tetrazole Derivatives

| Compound | Target Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| N-(1H-Tetrazol-5-yl)THF-carboxamide | COX-2 Inhibition | 18 µM | |

| 5-Bromo-tetrazole analog | MCF-7 Cytotoxicity | 8.2 µM | |

| Tezosentan (Control) | Endothelin Receptor | 0.3 nM |

Research Advancements and Pharmacological Applications

G Protein-Coupled Receptor (GPCR) Modulation

Introducing tetrazole groups into coumarin-based agonists enhances GPR35 binding affinity by 20-fold, suggesting utility in metabolic disease therapeutics .

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles improves oral bioavailability from 12% to 58% in rat models, addressing poor aqueous solubility (LogP = 1.2).

Future Directions and Challenges

Target Validation Studies

-

CRISPR-Cas9 Knockout Models: Essential for confirming on-target effects in inflammation pathways .

-

Metabolite Profiling: LC-MS/MS studies needed to identify active metabolites and potential toxicity.

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume